Cas no 1784468-46-7 (tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate)

tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate
- 1-Boc-3-(difluoromethyl)azetidin-3-amine
- D79618
- Tert-butyl3-amino-3-(difluoromethyl)azetidine-1-carboxylate
- MFCD31705754
- 1784468-46-7
- CS-0310412
- SY326294
- 3-Amino-1-Boc-3-(difluoromethyl)azetidine
- PS-20511
-
- インチ: 1S/C9H16F2N2O2/c1-8(2,3)15-7(14)13-4-9(12,5-13)6(10)11/h6H,4-5,12H2,1-3H3
- InChIKey: XCCNQCXPGSQACR-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CC(N)(C(F)F)C1
計算された属性
- せいみつぶんしりょう: 222.11798408g/mol
- どういたいしつりょう: 222.11798408g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 55.6Ų
tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1007559-1G |
tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate |
1784468-46-7 | 97% | 1g |
$1445 | 2024-07-21 | |
eNovation Chemicals LLC | Y1007559-5G |
tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate |
1784468-46-7 | 97% | 5g |
$4335 | 2024-07-21 | |
eNovation Chemicals LLC | Y1007559-250mg |
tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate |
1784468-46-7 | 97% | 250mg |
$575 | 2025-02-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3950-500.0mg |
tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate |
1784468-46-7 | 97% | 500.0mg |
¥5121.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3950-250mg |
tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate |
1784468-46-7 | 97% | 250mg |
¥3075.0 | 2024-04-23 | |
eNovation Chemicals LLC | Y1007559-5g |
tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate |
1784468-46-7 | 97% | 5g |
$4335 | 2025-02-20 | |
eNovation Chemicals LLC | Y1007559-1g |
tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate |
1784468-46-7 | 97% | 1g |
$1445 | 2025-02-20 | |
eNovation Chemicals LLC | Y1007559-100mg |
tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate |
1784468-46-7 | 97% | 100mg |
$360 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3950-500MG |
tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate |
1784468-46-7 | 97% | 500MG |
¥ 5,121.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3950-5G |
tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate |
1784468-46-7 | 97% | 5g |
¥ 23,047.00 | 2023-04-14 |
tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate 関連文献
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylateに関する追加情報
Introduction to Tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate (CAS No. 1784468-46-7)
Tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate, a compound with the chemical formula C9H14F2N2O2, is a significant molecule in the field of pharmaceutical chemistry. This compound, identified by its CAS number 1784468-46-7, has garnered attention due to its unique structural features and potential applications in drug development. The presence of a tert-butyl group, an amino group, and a difluoromethyl group in its molecular structure imparts distinct chemical properties that make it a valuable candidate for further exploration.
The tert-butyl group contributes to the steric hindrance of the molecule, which can influence its interactions with biological targets. This steric effect is particularly important in the design of enzyme inhibitors and receptor ligands, where precise spatial orientation is crucial for efficacy. The 3-amino group serves as a nucleophilic center, enabling various chemical modifications and functionalizations that can enhance the pharmacological properties of the compound. Additionally, the 3-(difluoromethyl) moiety is known for its ability to improve metabolic stability and binding affinity, making it a common feature in many drug candidates.
In recent years, there has been a growing interest in azetidine derivatives due to their potential as pharmacophores in medicinal chemistry. Azetidine rings are five-membered heterocycles that can mimic larger cyclic structures, such as piperidine or pyrrolidine, which are prevalent in biologically active molecules. The compound tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate represents an advanced scaffold that combines these features, offering a promising platform for the discovery of new therapeutic agents.
One of the most compelling aspects of this compound is its potential application in the development of antimicrobial agents. The unique combination of functional groups makes it a versatile building block for synthesizing molecules that can target bacterial and fungal pathogens. Recent studies have highlighted the importance of fluorinated compounds in enhancing the activity and selectivity of antimicrobial drugs. The difluoromethyl group in particular has been shown to improve the bioavailability and resistance profile of several antimicrobial agents, suggesting that tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate could be a valuable precursor for novel antimicrobial compounds.
Another area where this compound shows promise is in the field of anticancer research. Cancer chemotherapeutics often rely on molecules that can selectively target rapidly dividing cells or disrupt critical cellular pathways. The structural features of tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate make it an attractive candidate for designing kinase inhibitors or other targeted therapies. For instance, the amino group can be used to link this scaffold to other pharmacophores that enhance binding to specific cancer-related proteins. Furthermore, the steric bulk provided by the tert-butyl group can help optimize interactions with target enzymes, improving both potency and selectivity.
The synthesis of tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate involves multi-step organic reactions that highlight the compound's complexity and synthetic challenge. The introduction of the difluoromethyl group typically requires specialized fluorination techniques, such as electrophilic fluorination or metal-catalyzed cross-coupling reactions. These synthetic strategies not only showcase the advancements in synthetic methodology but also underscore the compound's potential as a tool for exploring new chemical space.
In conclusion, tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate (CAS No. 1784468-46-7) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and diverse functional groups make it a valuable scaffold for developing novel therapeutic agents across various disease areas. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in drug discovery and development.
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